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Abstract
This technical guide provides an in-depth analysis of AS1842856, a selective inhibitor of the

Forkhead Box Protein O1 (FoxO1), and its pivotal role in the regulation of hepatic

gluconeogenesis. AS1842856 has emerged as a significant pharmacological tool for studying

the intricate signaling pathways that govern glucose homeostasis and as a potential

therapeutic agent for type 2 diabetes. This document details the molecular mechanism of

AS1842856, its effects on key gluconeogenic enzymes, and the underlying signaling cascades.

Furthermore, it presents a compilation of quantitative data from various studies, detailed

experimental protocols, and visual representations of the relevant biological pathways and

workflows to facilitate a comprehensive understanding for researchers and professionals in

drug development.

Introduction to Gluconeogenesis and the Role of
FoxO1
Hepatic gluconeogenesis is a critical metabolic process that ensures the maintenance of blood

glucose levels during periods of fasting or starvation.[1] This process is tightly regulated by

hormones, primarily insulin and glucagon.[1][2] Under fasting conditions, glucagon stimulates

the transcription of key gluconeogenic enzymes, including Phosphoenolpyruvate

Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), leading to increased hepatic
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glucose production.[1][3][4] Conversely, after a meal, insulin suppresses the expression of

these genes to prevent hyperglycemia.[1][4]

A central player in this regulatory network is the transcription factor FoxO1.[1][5] FoxO1

integrates signals from the insulin pathway to control the expression of genes involved in

metabolism, including those essential for gluconeogenesis.[1][4][6] In the absence of insulin

signaling, dephosphorylated (active) FoxO1 translocates to the nucleus, where it binds to

insulin response elements (IREs) in the promoters of the PEPCK and G6Pase genes, thereby

activating their transcription.[1][7]

AS1842856: A Selective FoxO1 Inhibitor
AS1842856 is a cell-permeable small molecule that functions as a potent and selective

inhibitor of FoxO1.[3][8][9] Its chemical name is 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-

4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3]

Mechanism of Action
AS1842856 directly binds to the active, dephosphorylated form of FoxO1.[8][9] This binding

event physically obstructs the interaction of FoxO1 with its DNA binding sites on the promoters

of target genes, consequently inhibiting its transcriptional activity.[3] It is important to note that

AS1842856 does not affect the phosphorylation status of FoxO1 or its nuclear-cytoplasmic

shuttling.[10] By inhibiting FoxO1-mediated transactivation, AS1842856 effectively mimics the

suppressive effect of insulin on gluconeogenesis.[9] Some studies have suggested that

AS1842856 may also exhibit off-target effects, including the inhibition of Glycogen Synthase

Kinase 3 (GSK3).[10][11]

Signaling Pathways Involved in AS1842856-
Mediated Regulation of Gluconeogenesis
The primary signaling pathway influenced by AS1842856 in the context of gluconeogenesis is

the insulin signaling cascade.

The Insulin-Akt-FoxO1 Axis
Under normal physiological conditions (fed state), the binding of insulin to its receptor on

hepatocytes activates a signaling cascade involving Insulin Receptor Substrate (IRS),

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4133859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4613185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1949016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1949016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3937070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1949016/
https://link.springer.com/article/10.1038/sj.emboj.7601784
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6198346/
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4613185/
https://www.bioworld.com/articles/640732-foxo1-as-a-potential-therapeutic-target-for-diabetes-demonstrated-with-as-1842856?v=preview
https://www.selleckchem.com/products/as1842856.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4613185/
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.bioworld.com/articles/640732-foxo1-as-a-potential-therapeutic-target-for-diabetes-demonstrated-with-as-1842856?v=preview
https://www.selleckchem.com/products/as1842856.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4613185/
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.researchgate.net/publication/45827676_Discovery_of_Novel_Forkhead_Box_O1_Inhibitors_for_Treating_Type_2_Diabetes_Improvement_of_Fasting_Glycemia_in_Diabetic_dbdb_Mice
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.selleckchem.com/products/as1842856.html
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.researchgate.net/publication/45827676_Discovery_of_Novel_Forkhead_Box_O1_Inhibitors_for_Treating_Type_2_Diabetes_Improvement_of_Fasting_Glycemia_in_Diabetic_dbdb_Mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC12274837/
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphoinositide 3-kinase (PI3K), and the serine/threonine kinase Akt (also known as Protein

Kinase B).[1][4][12] Activated Akt phosphorylates FoxO1 at three key serine/threonine residues

(Thr24, Ser253, and Ser316 in murine FoxO1).[1] This phosphorylation event promotes the

binding of FoxO1 to 14-3-3 proteins, leading to its sequestration in the cytoplasm and

subsequent degradation, thereby preventing it from activating the transcription of

gluconeogenic genes.[1]

In states of insulin resistance or during fasting, the insulin signal is diminished, leading to

reduced Akt activity. Consequently, FoxO1 remains dephosphorylated and active within the

nucleus, driving hepatic glucose production.[5] AS1842856 intervenes at this stage by directly

inhibiting the nuclear, active form of FoxO1.
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Insulin Signaling and AS1842856 Action
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Caption: Insulin signaling pathway and the inhibitory action of AS1842856 on FoxO1.
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Quantitative Data on AS1842856
The following tables summarize the key quantitative findings from various preclinical studies on

AS1842856.

Table 1: In Vitro Efficacy of AS1842856
Parameter Value Cell Line Comments Reference

IC50 for FoxO1 33 nM -

Blocks

transcriptional

activity.

[9]

FoxO1 Inhibition ~70% at 0.1 µM HepG2

Represses

FoxO1-mediated

promoter activity.

[9]

FoxO3a

Inhibition
~3% at 0.1 µM HepG2

Demonstrates

selectivity for

FoxO1.

[9]

FoxO4 Inhibition ~20% at 0.1 µM HepG2

Demonstrates

selectivity for

FoxO1.

[9][10]

Table 2: In Vivo Pharmacokinetics of AS1842856 in
Wistar Rats
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Parameter Value Dosing Route Reference

Dose 100 mg/kg Oral (p.o.) [8]

Peak Plasma Level

(Cmax)
29.2 ng/mL Oral (p.o.) [8]

AUC 423 ng·h/mL Oral (p.o.) [8]

Half-life (t1/2) 5.30 hours Oral (p.o.) [8]

Oral Bioavailability 1.47% - [8]

Dose 1 mg/kg Intravenous (i.v.) [8]

AUC 289 ng·h/mL Intravenous (i.v.) [8]

Half-life (t1/2) 0.603 hours Intravenous (i.v.) [8]

Volume of Distribution

(Vd)
1.88 L/kg Intravenous (i.v.) [8]

Clearance 57.8 mL/min/kg Intravenous (i.v.) [8]

Table 3: In Vivo Efficacy of AS1842856 in Diabetic
(db/db) Mice
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Parameter Treatment Effect Comments Reference

Fasting Plasma

Glucose

AS1842856 (oral

admin)
Drastic decrease

Inhibition of

hepatic

gluconeogenic

genes.

[9][10]

Pyruvate

Tolerance Test
AS1842856

Suppressed

increase in

plasma glucose

Indicates

reduced hepatic

glucose

production.

[9][10]

Gene Expression AS1842856 Attenuated

Reduced

expression of

gluconeogenesis

-related genes.

[8]

Plasma Lipids AS1842856 Reduction - [8]

Experimental Protocols
This section provides an overview of the methodologies for key experiments used to

characterize the role of AS1842856 in gluconeogenesis.

Luciferase Reporter Gene Assay for FoxO1 Activity
This assay is used to quantify the transcriptional activity of FoxO1 in response to inhibitors like

AS1842856.
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Reporter Gene Assay Workflow
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Caption: Workflow for a luciferase reporter gene assay to measure FoxO1 activity.
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Methodology:

Cell Culture and Transfection: Plate HepG2 cells in a multi-well plate. Co-transfect the cells

with a plasmid encoding for FoxO1 and a reporter plasmid containing the firefly luciferase

gene under the control of a promoter with multiple insulin response elements (IREs). A

control plasmid, such as one expressing Renilla luciferase, is often co-transfected for

normalization.

Compound Treatment: After a period of incubation to allow for gene expression, treat the

cells with a range of concentrations of AS1842856 or a vehicle control (e.g., DMSO).

Luciferase Assay: Following treatment, lyse the cells and measure the activity of both firefly

and Renilla luciferases using a dual-luciferase reporter assay system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for variations in transfection efficiency and cell number. Plot the normalized activity

against the concentration of AS1842856 to determine the IC50 value.

Western Blot Analysis for Gene Expression
This technique is used to measure the protein levels of key gluconeogenic enzymes like

PEPCK and G6Pase.

Methodology:

Cell or Tissue Lysis: Treat cultured hepatic cells (e.g., Fao cells) or liver tissue from

experimental animals with AS1842856.[9] Lyse the cells or tissue in a suitable buffer to

extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane

(e.g., PVDF or nitrocellulose).
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Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the

membrane with primary antibodies specific for PEPCK, G6Pase, and a loading control (e.g.,

β-actin or GAPDH). Follow this with incubation with a secondary antibody conjugated to an

enzyme (e.g., HRP).

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an

imaging system. Quantify the band intensities and normalize the levels of the target proteins

to the loading control.

Pyruvate Tolerance Test (PTT) in Mice
The PTT is an in vivo assay to assess the rate of hepatic gluconeogenesis.

Methodology:

Animal Model: Use a relevant mouse model, such as diabetic db/db mice or normal mice.[9]

Fasting: Fast the mice overnight to deplete glycogen stores and stimulate gluconeogenesis.

Compound Administration: Administer AS1842856 or a vehicle control to the mice via an

appropriate route (e.g., oral gavage or intraperitoneal injection).[9][13]

Baseline Glucose: Measure the baseline blood glucose level from the tail vein.

Pyruvate Injection: Inject the mice with a bolus of sodium pyruvate, a substrate for

gluconeogenesis.

Glucose Monitoring: Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90,

and 120 minutes) after the pyruvate injection.

Data Analysis: Plot the blood glucose concentration over time. A lower glucose excursion in

the AS1842856-treated group compared to the control group indicates an inhibition of

hepatic gluconeogenesis.

Conclusion
AS1842856 is a valuable pharmacological tool for dissecting the role of FoxO1 in hepatic

gluconeogenesis. Its ability to selectively inhibit the active form of FoxO1 has provided

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.selleckchem.com/products/as1842856.html
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.selleckchem.com/products/as1842856.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8233149/
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant insights into the transcriptional regulation of this critical metabolic pathway. The data

consistently demonstrate that by inhibiting FoxO1, AS1842856 effectively reduces the

expression of key gluconeogenic enzymes, leading to decreased hepatic glucose production

and improved glycemic control in preclinical models of diabetes. The detailed experimental

protocols and quantitative data presented in this guide offer a solid foundation for researchers

and drug development professionals to further explore the therapeutic potential of targeting the

FoxO1 signaling pathway for the treatment of metabolic diseases. Further investigation into the

potential off-target effects of AS1842856 is warranted to fully characterize its pharmacological

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CREB and FoxO1: two transcription factors for the regulation of hepatic gluconeogenesis -
PMC [pmc.ncbi.nlm.nih.gov]

2. journals.physiology.org [journals.physiology.org]

3. Targeting FoxO1 with AS1842856 Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

4. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver
development - PMC [pmc.ncbi.nlm.nih.gov]

5. FOXO Transcription Factors in Liver Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]

6. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver
development | The EMBO Journal [link.springer.com]

7. Novel Mechanism of Foxo1 Phosphorylation in Glucagon Signaling in Control of Glucose
Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

8. | BioWorld [bioworld.com]

9. selleckchem.com [selleckchem.com]

10. researchgate.net [researchgate.net]

11. Beyond FOXO1: AS1842856 inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/product/b15582257?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4133859/
https://journals.physiology.org/doi/10.1152/ajpendo.00242.2025
https://pmc.ncbi.nlm.nih.gov/articles/PMC4613185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1949016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1949016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3937070/
https://link.springer.com/article/10.1038/sj.emboj.7601784
https://link.springer.com/article/10.1038/sj.emboj.7601784
https://pmc.ncbi.nlm.nih.gov/articles/PMC6198346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6198346/
https://www.bioworld.com/articles/640732-foxo1-as-a-potential-therapeutic-target-for-diabetes-demonstrated-with-as-1842856?v=preview
https://www.selleckchem.com/products/as1842856.html
https://www.researchgate.net/publication/45827676_Discovery_of_Novel_Forkhead_Box_O1_Inhibitors_for_Treating_Type_2_Diabetes_Improvement_of_Fasting_Glycemia_in_Diabetic_dbdb_Mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC12274837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12274837/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. academic.oup.com [academic.oup.com]

13. An insulin-independent mechanism for transcriptional regulation of Foxo1 in type 2
diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of AS1842856 in Gluconeogenesis
Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582257#the-role-of-as1842856-in-
gluconeogenesis-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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